

Application Notes and Protocols for GSK525762

In Vitro Cell Proliferation Assay

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Compound of Interest

Compound Name: ChEMBL22003

Cat. No.: B15544342

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Abstract

GSK525762, also known as molibresib, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, including MYC.[3][4] By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, GSK525762 displaces them from chromatin, leading to the suppression of target gene expression.[2] This disruption of transcriptional programs results in the inhibition of cell proliferation and the induction of cell cycle arrest in various cancer models.[3] This document provides detailed protocols for assessing the in vitro efficacy of GSK525762 on cancer cell proliferation using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Introduction

The BET family of proteins are key regulators of gene transcription and are implicated in the pathogenesis of numerous cancers.[4] GSK525762 (molibresib) is a pan-BET inhibitor that has demonstrated anti-proliferative activity in a range of preclinical cancer models.[5][6] Its mechanism of action primarily involves the downregulation of the MYC oncogene and its downstream targets, which are critical for cell cycle progression and cell growth.[3][7] Evaluating the potency of GSK525762 in different cancer cell lines is a critical step in preclinical drug development. This is typically achieved by determining the half-maximal inhibitory

concentration (IC50), which represents the concentration of the inhibitor required to reduce cell proliferation by 50%. The following protocols provide detailed, step-by-step instructions for conducting cell proliferation assays to determine the IC50 of GSK525762.

Data Presentation

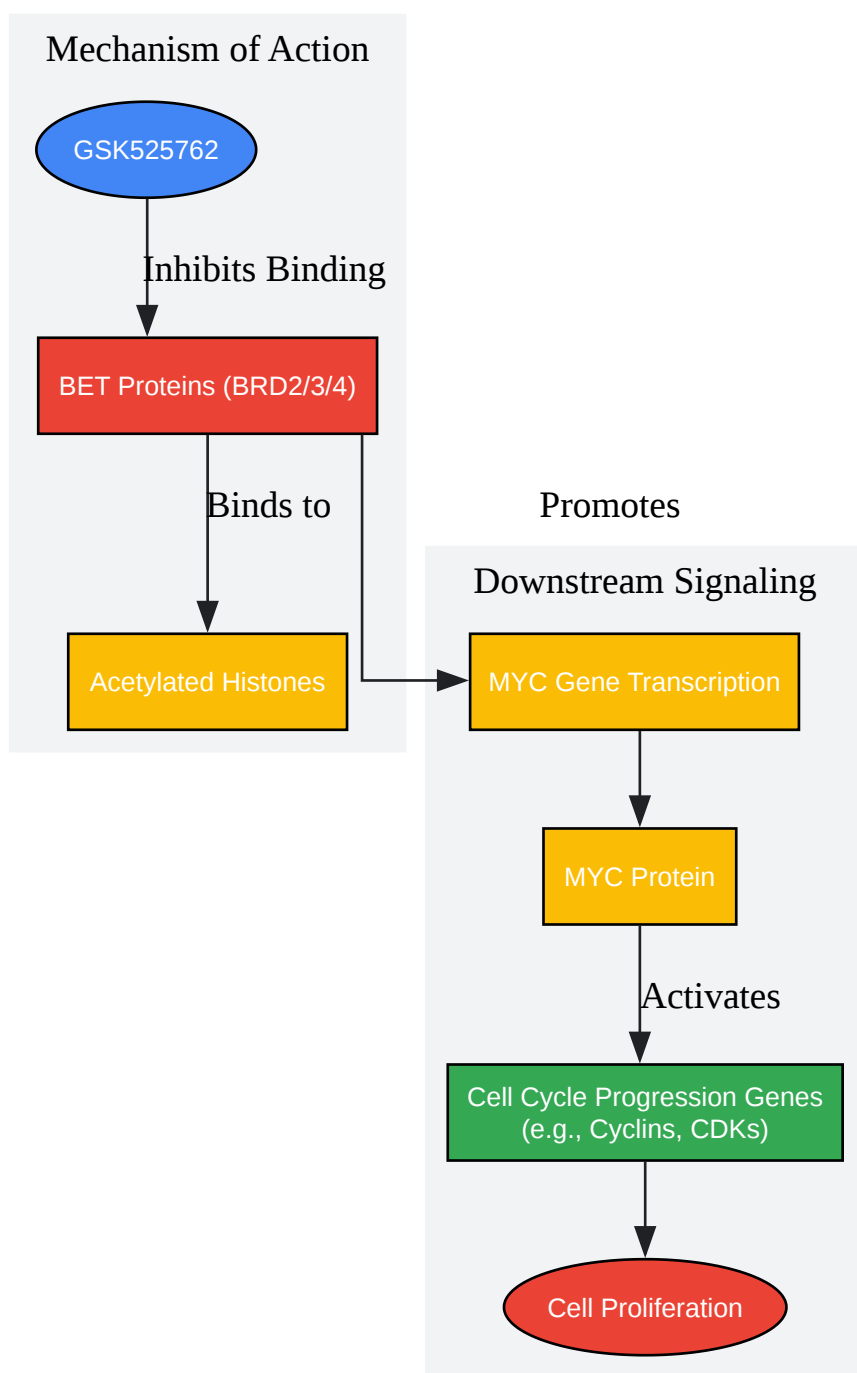
The following table summarizes the reported IC50 values of GSK525762 in various cancer cell lines. This data provides a reference for the expected potency of the compound and can aid in the selection of appropriate cell lines and concentration ranges for in vitro studies.

Cell Line	Cancer Type	Assay Type	IC50 (nM)
OPM-2	Multiple Myeloma	Not Specified	60.15
HL-60	Acute Myeloid Leukemia	MTS Assay	120
697	Acute Lymphoblastic Leukemia	CellTiter-Glo®	1170
Solid Tumors (median)	Various	Not Specified	50 - 1698
NUT Midline Carcinoma (median)	NUT Midline Carcinoma	Not Specified	50

Data compiled from multiple sources.[\[8\]](#)[\[9\]](#)

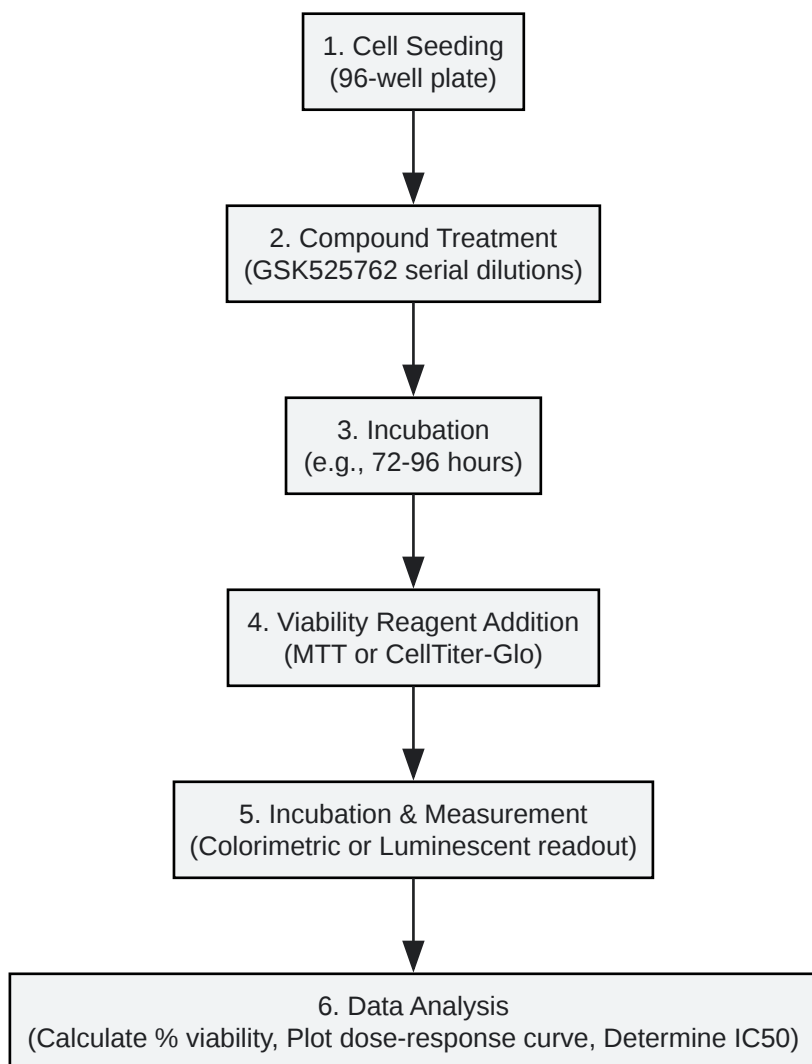
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by GSK525762 and the general experimental workflow for determining its IC50 value.



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Caption: GSK525762 Mechanism of Action and Downstream Signaling Pathway.



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